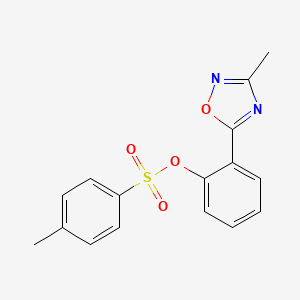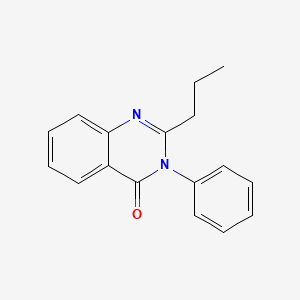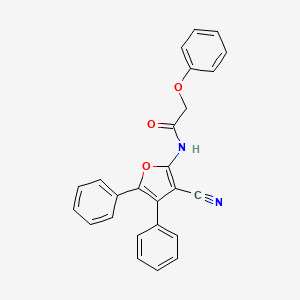
2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PHENYL 4-METHYL-1-BENZENESULFONATE is a complex organic compound that features a 1,2,4-oxadiazole ring and a benzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or anhydrides, in the presence of a base like NaOH in a solvent such as DMSO . The resulting oxadiazole intermediate can then be reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PHENYL 4-METHYL-1-BENZENESULFONATE can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can target the oxadiazole ring or the benzenesulfonate group, leading to a variety of reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxadiazole derivatives, while reduction could produce different reduced forms of the compound.
Scientific Research Applications
2-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PHENYL 4-METHYL-1-BENZENESULFONATE has several scientific research applications:
Medicinal Chemistry: The oxadiazole ring is a known pharmacophore, and derivatives of this compound have been studied for their potential as antimicrobial, anticancer, and anti-inflammatory agents.
Materials Science: The compound can be used in the development of new materials, such as fluorescent dyes and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It can serve as an intermediate in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PHENYL 4-METHYL-1-BENZENESULFONATE depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, oxadiazole derivatives have been shown to inhibit enzymes like carbonic anhydrase, which is involved in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar chemical properties and applications.
Benzenesulfonate Derivatives: Compounds with the benzenesulfonate group also exhibit similar reactivity and can be used in similar applications.
Uniqueness
2-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PHENYL 4-METHYL-1-BENZENESULFONATE is unique due to the combination of the oxadiazole ring and the benzenesulfonate group, which imparts distinct chemical and physical properties. This combination allows for a wide range of applications and reactivity that may not be present in other similar compounds.
Properties
Molecular Formula |
C16H14N2O4S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H14N2O4S/c1-11-7-9-13(10-8-11)23(19,20)22-15-6-4-3-5-14(15)16-17-12(2)18-21-16/h3-10H,1-2H3 |
InChI Key |
OSRINYRCSGRANT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C3=NC(=NO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{(Z)-[4-oxo-2-(pyrrolidin-1-yl)-1,3-thiazol-5(4H)-ylidene]methyl}phenyl)acetamide](/img/structure/B10876213.png)

![2-[(Z)-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-nitrophenyl)quinazolin-4(3H)-one](/img/structure/B10876234.png)
![3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-2-benzofuran-1(3H)-one](/img/structure/B10876239.png)
![N'-[(3Z)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B10876246.png)
![3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B10876249.png)
![N-(2-methyl-5-nitrophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10876255.png)
![Bis[2-(4-bromophenyl)-2-oxoethyl] biphenyl-3,4-dicarboxylate](/img/structure/B10876257.png)
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B10876266.png)
![7-benzyl-3-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10876272.png)

![N-(3-cyano-4,5-diphenylfuran-2-yl)-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetamide](/img/structure/B10876301.png)
![(4Z)-2-(4-fluorophenyl)-5-propyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876306.png)
![N'',N'''-Bis[(3,5-dibromo-2-hydroxyphenyl)methylene]carbonic dihydrazide](/img/structure/B10876313.png)
